![molecular formula C23H20N2O4 B236245 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB-4, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB-4 is a benzamide derivative that has been synthesized through a variety of methods, and its mechanism of action has been investigated in detail.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a relatively small molecule that is easy to synthesize, making it readily available for research purposes. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to have a high degree of selectivity for the proteasome, making it a potentially useful tool for studying the role of the proteasome in cancer cells. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
未来方向
There are a number of future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. Another area of research is the investigation of the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in animal models and in human clinical trials.
合成方法
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been synthesized through a variety of methods, including the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitrophenyl isocyanate, followed by reduction with sodium dithionite. Other methods include the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitroaniline, followed by reduction with sodium dithionite. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been synthesized through a one-pot reaction of 2,4-dimethoxybenzoic acid, 2-methyl-5-nitroaniline, and phosgene.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
属性
产品名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
|---|---|
分子式 |
C23H20N2O4 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-8-9-15(23-25-18-6-4-5-7-20(18)29-23)12-19(14)24-22(26)17-11-10-16(27-2)13-21(17)28-3/h4-13H,1-3H3,(H,24,26) |
InChI 键 |
IKVDUFRYSQKVGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



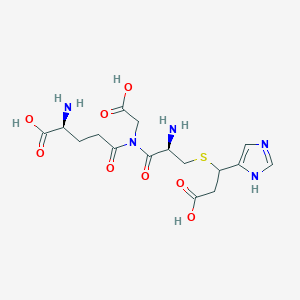
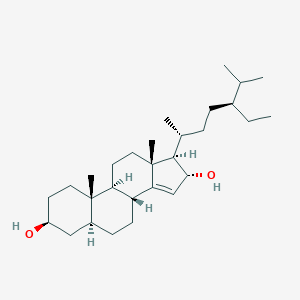
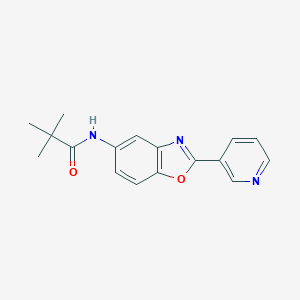
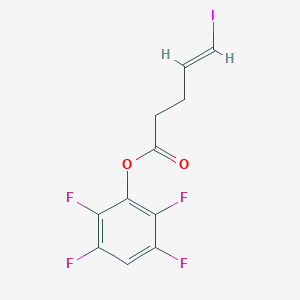
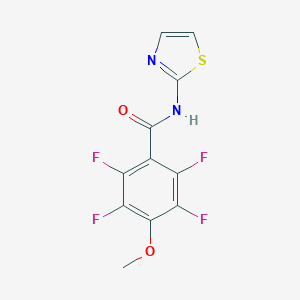

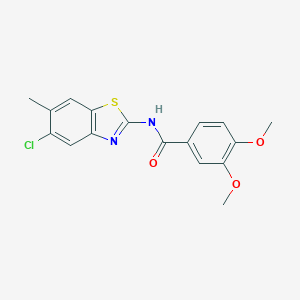
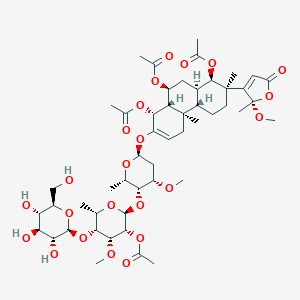
![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)




